Difluoromethanesulfonyl fluoride

Description

Propriétés

IUPAC Name |

difluoromethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O2S/c2-1(3)7(4,5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDFBJZWAYJCHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50537891 | |

| Record name | Difluoromethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1554-47-8 | |

| Record name | Difluoromethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of difluoromethanesulfonyl fluoride"

Synthesis and Characterization of Difluoromethanesulfonyl Fluoride: A Technical Guide

Executive Summary

Difluoromethanesulfonyl fluoride (DFMSF,

Part 1: Chemical Identity & Physical Properties

Before initiating synthesis, it is vital to establish the physicochemical baseline of the target compound. DFMSF is a volatile liquid requiring specific handling protocols to prevent loss and ensure safety.

| Property | Value |

| IUPAC Name | Difluoromethanesulfonyl fluoride |

| CAS Number | 1554-47-8 |

| Molecular Formula | |

| Molecular Weight | 134.08 g/mol |

| Physical State | Colorless Liquid |

| Boiling Point | ~44–46 °C (at 760 mmHg) |

| Density | ~1.62 g/cm³ |

| Solubility | Soluble in CH₂Cl₂, THF, MeCN; hydrolyzes slowly in water. |

| Stability | Thermally stable; resistant to reduction compared to sulfonyl chlorides. |

Part 2: Synthesis Protocols

Two primary routes are recommended based on precursor availability and scale. Method A is the industry standard for scale-up, while Method B utilizes a bench-stable solid precursor ideal for smaller, discovery-stage batches.

Method A: Halogen Exchange (Halex) from Difluoromethanesulfonyl Chloride

This method relies on the nucleophilic substitution of chloride by fluoride. The driving force is the formation of the strong S–F bond and the precipitation of KCl.

-

Precursor: Difluoromethanesulfonyl chloride (

) -

Reagents: Potassium Fluoride (KF), 18-Crown-6 (Phase Transfer Catalyst)[1]

-

Solvent: Acetonitrile (MeCN) or Sulfolane (for higher temps)

Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend anhydrous Spray-Dried KF (2.0 equiv) in dry Acetonitrile (0.5 M concentration relative to substrate).

-

Activation: Add 18-Crown-6 (0.05 equiv). Stir at room temperature for 15 minutes to solubilize surface fluoride.

-

Addition: Dropwise add difluoromethanesulfonyl chloride (1.0 equiv) under an inert atmosphere (

or Ar). The reaction is slightly exothermic. -

Reaction: Heat the mixture to 60 °C for 4–6 hours. Monitor by

NMR (disappearance of -

Workup: Cool to room temperature. Filter off the KCl salts using a sintered glass funnel (under

to avoid hydrolysis). -

Purification: Due to the low boiling point (44 °C), do not use rotary evaporation. Distill the filtrate directly using a short-path distillation apparatus. Collect the fraction boiling between 42–46 °C.

Method B: Deoxyfluorination of Sodium Difluoromethanesulfinate

For labs where the sulfonyl chloride is not available, the shelf-stable salt sodium difluoromethanesulfinate (

-

Precursor: Sodium difluoromethanesulfinate (CAS 275818-95-6)[2][3][4][5][6]

-

Reagents: Selectfluor (Electrophilic F source) OR Trichloroisocyanuric acid (TCCA) followed by KF.

Protocol (Selectfluor Route):

-

Suspend sodium difluoromethanesulfinate (1.0 equiv) in dry MeCN.

-

Add Selectfluor (1.1 equiv) at 0 °C.

-

Stir at room temperature overnight.

-

Filter solids and distill the supernatant to isolate DFMSF.

Synthesis Logic & Mechanism: The following diagram illustrates the Halex pathway (Method A), emphasizing the role of the crown ether in "nakeding" the fluoride ion for nucleophilic attack.

Figure 1: Mechanism of Halogen Exchange (Halex) for DFMSF synthesis. The 18-Crown-6 sequesters Potassium, increasing the nucleophilicity of Fluoride.

Part 3: Characterization Standards

Validation of DFMSF requires precise spectroscopic analysis. The presence of two distinct fluorine environments (

NMR Spectroscopy Data

Solvent:

| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment |

| +45.0 to +50.0 | Triplet (or dd) | |||

| -120.0 to -125.0 | Doublet of Doublets | |||

| 6.20 – 6.60 | Triplet | |||

| ~110.0 – 115.0 | Triplet of Doublets |

Interpretation:

-

Spectrum: Look for the distinct sulfonyl fluoride peak downfield (positive ppm). The

- Spectrum: The proton is highly deshielded by both the geminal fluorines and the sulfonyl group, appearing as a characteristic triplet (due to coupling with two equivalent geminal F atoms) with a large coupling constant (~53 Hz).

Vibrational Spectroscopy (IR)

- : 1420–1450 cm⁻¹ (Strong)

- : 1200–1230 cm⁻¹ (Strong)

- : ~750–800 cm⁻¹

Part 4: Applications in Drug Discovery

DFMSF functions as a versatile "Warhead" and "Building Block" in modern medicinal chemistry.

SuFEx Click Chemistry Hub

Sulfur(VI) Fluoride Exchange (SuFEx) is a next-generation click reaction.[7] Unlike sulfonyl chlorides, sulfonyl fluorides like DFMSF are resistant to reduction and hydrolysis under physiological conditions but react specifically with activated nucleophiles (e.g., proteins, phenols) when catalyzed.

-

Mechanism: The S(VI) center is attacked by a nucleophile (Nu-), ejecting Fluoride.

-

Utility: Creating covalent probes for proteomics or linking pharmacophores.

Radical Difluoromethylation

DFMSF can serve as a precursor for the

Figure 2: Divergent applications of DFMSF. Left: Retaining the sulfur motif for covalent bonding (SuFEx). Right: Extruding sulfur to install the difluoromethyl group.

Part 5: Safety & Handling

Critical Warning: Sulfonyl fluorides are electrophilic alkylating/sulfonylating agents. They can irreversibly inhibit serine proteases (e.g., Acetylcholinesterase) and should be treated as potential neurotoxins.

-

Engineering Controls: Always handle in a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles.

-

Storage: Store in a tightly sealed fluoropolymer (PFA/FEP) or glass container at 4 °C. Moisture exposure will slowly generate HF and difluoromethanesulfonic acid.

-

Spill Cleanup: Neutralize with aqueous NaOH or carbonate solution to hydrolyze the fluoride (exothermic).

References

-

Haist, R., Trautner, F., Mohtasham, J., Winter, R., Gard, G. L., & Oberhammer, H. (2000).[8] Structure and conformation of fluoromethanesulfonyl fluoride,

, difluoromethanesulfonyl fluoride, -

Davies, J., Alandini, N., & Willis, M. C. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Chemical Science, 10(42), 9726-9734. Link

-

Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur (VI) fluoride exchange (SuFEx): another good reaction for click chemistry.[7][9] Angewandte Chemie International Edition, 53(36), 9430-9448. Link

-

Miao, W., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50, 8417-8451. Link

-

Bare, G. A. L. (2023).[10] Sulfonyl fluoride synthesis by fluorination.[5] Journal of Organic Chemistry, 88, 4761-4764.[10] Link

Sources

- 1. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 275818-95-6 | Sodium difluoromethanesulfinate | Ambeed.com [ambeed.com]

- 3. amfluoro.com [amfluoro.com]

- 4. chemscene.com [chemscene.com]

- 5. biosynth.com [biosynth.com]

- 6. biosynth.com [biosynth.com]

- 7. research.monash.edu [research.monash.edu]

- 8. irkinstchem.ru [irkinstchem.ru]

- 9. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 10. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]

"physical and chemical properties of difluoromethanesulfonyl fluoride"

An In-depth Technical Guide to the Physical and Chemical Properties of Difluoromethanesulfonyl Fluoride

Introduction: Unveiling a Unique Fluorinated Reagent

Difluoromethanesulfonyl fluoride (CHF₂SO₂F), CAS No. 1554-47-8, is a highly reactive organofluorine compound that has garnered interest among researchers in medicinal chemistry and drug development.[1] Structurally, it is characterized by a central sulfonyl group (SO₂) bonded to both a difluoromethyl group (CHF₂) and a fluorine atom. This arrangement of highly electronegative atoms imparts a strong electrophilic character to the sulfur center, making it a potent reagent for specialized synthetic applications.[1]

While its trifluoromethyl analog (CF₃SO₂F) is well-documented, difluoromethanesulfonyl fluoride offers a nuanced alternative. The presence of a C-H bond allows for potential metabolic pathways not available to the perfluorinated version, a critical consideration in drug design. Furthermore, the distinct electronic and steric profile of the CHF₂ group can subtly modulate a molecule's binding affinity, lipophilicity, and pharmacokinetic properties.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates the known physical and chemical properties of difluoromethanesulfonyl fluoride, provides detailed, field-proven insights into its reactivity and synthesis, and explores its applications as a versatile tool in modern chemical biology and covalent inhibitor design.

Molecular Structure and Physicochemical Properties

The core of difluoromethanesulfonyl fluoride's reactivity lies in its three-dimensional structure. The tetrahedral arrangement around the central sulfur atom, combined with the powerful electron-withdrawing nature of the three fluorine atoms, creates a highly electron-deficient sulfur center, primed for nucleophilic attack.[1]

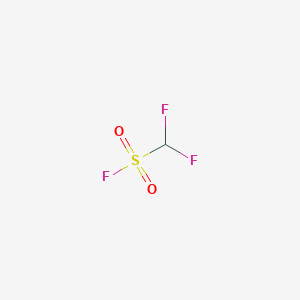

Caption: 2D representation of Difluoromethanesulfonyl Fluoride.

All quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 1554-47-8 | [1] |

| Molecular Formula | CHF₃O₂S | [1] |

| Molecular Weight | 134.08 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Strong | [2] |

| Density | ~1.619 g/cm³ | [3] |

| Boiling Point | 44 - 52 °C at 760 mmHg | [3][4] |

| Melting Point | See note below | |

| InChI Key | OEDFBJZWAYJCHE-UHFFFAOYSA-N | [3] |

| SMILES | C(F)(F)S(=O)(=O)F | [1] |

A Note on Melting Point: Several vendor databases report a melting point of 50-55 °C. This is inconsistent with the compound's description as a liquid at room temperature and its low boiling point. For context, the related compound sulfuryl fluoride (SO₂F₂) melts at -135.8 °C.[5][6] It is highly probable that the reported melting point for difluoromethanesulfonyl fluoride is erroneous, and the true value is well below 0 °C.

Predicted Spectroscopic Characterization

As of this writing, public repositories lack experimental spectroscopic data for difluoromethanesulfonyl fluoride. However, based on its structure and established principles of NMR and IR spectroscopy for fluorinated compounds, we can provide a robust theoretical analysis. This serves as a valuable guide for researchers in confirming the identity and purity of synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is predicted to show a single signal, a triplet, arising from the coupling of the single proton with the two geminal fluorine atoms of the CHF₂ group. The typical geminal H-F coupling constant (²JHF) is large, expected in the range of 45-55 Hz.[3]

-

¹⁹F NMR: This is the most informative NMR experiment for this molecule. We predict two distinct signals corresponding to the two different fluorine environments.

-

CHF₂ Group: A signal corresponding to the two equivalent fluorine atoms of the difluoromethyl group. This signal should appear as a doublet of doublets. It will be split into a large doublet by the geminal proton (~50 Hz) and further split into a smaller doublet by the single fluorine on the sulfonyl group through a four-bond coupling (⁴JFF), which is typically small (2-10 Hz).[3][7] The chemical shift for -CF₂H groups can vary, but is often observed in the -110 to -140 ppm range.[8]

-

SO₂F Group: A signal for the single fluorine atom attached to the sulfur. This signal is expected to be a triplet, as it couples to the two equivalent fluorine atoms of the CHF₂ group (⁴JFF). The chemical shift for sulfonyl fluorides is typically downfield, often in the +40 to +70 ppm range relative to CFCl₃.[9]

-

-

¹³C NMR: A proton-decoupled spectrum would show a single carbon resonance. This signal would be split into a triplet by the two directly attached fluorine atoms (¹JCF). This one-bond coupling is typically very large, in the range of 240-320 Hz.[7] The strong deshielding effect of the two fluorine atoms and the sulfonyl group would shift this resonance significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl and carbon-fluorine bonds.

-

S=O Stretching: Strong, asymmetric and symmetric stretching bands for the sulfonyl group are expected in the 1400-1450 cm⁻¹ and 1200-1240 cm⁻¹ regions, respectively.

-

C-F Stretching: Very strong, characteristic C-F stretching vibrations are expected in the 1100-1200 cm⁻¹ range.[10]

-

S-F Stretching: A strong absorption for the S-F bond should be present, typically around 800-900 cm⁻¹.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 134 is expected. Key fragmentation pathways would likely involve the loss of the sulfonyl fluoride group or cleavage of the C-S bond.

-

[CHF₂]⁺: A prominent fragment at m/z = 51.

-

[SO₂F]⁺: A fragment at m/z = 83.

-

Loss of F: A fragment at m/z = 115 (M-19).

-

Loss of HF: A fragment at m/z = 114 (M-20).

Chemical Properties and Reactivity

The utility of difluoromethanesulfonyl fluoride stems from the high reactivity of the sulfonyl fluoride moiety. This functional group is a bioisostere of a sulfone, but with a crucial difference: the S-F bond is an excellent electrophilic site, susceptible to displacement by nucleophiles.

Mechanism of Action: Covalent Modification

Sulfonyl fluorides are classified as "warheads" in medicinal chemistry. They are relatively stable in aqueous media but react selectively with nucleophilic residues on biological macromolecules like proteins.[11] The reaction proceeds via a nucleophilic substitution at the sulfur atom, displacing the fluoride ion and forming a stable, covalent sulfonyl bond with the target.

Commonly targeted nucleophilic amino acid residues include lysine (ε-amino group), serine (hydroxyl group), threonine (hydroxyl group), tyrosine (phenolic hydroxyl), and histidine (imidazole nitrogen).[11]

Caption: Reaction of difluoromethanesulfonyl fluoride with a lysine residue.

This irreversible binding makes sulfonyl fluoride-containing molecules powerful tools as chemical probes for activity-based protein profiling (ABPP) and as covalent inhibitors in drug discovery. The kinetic stability of the sulfonyl fluoride group allows for good systemic exposure before it reaches its intended target, a key advantage over more promiscuously reactive electrophiles like sulfonyl chlorides.

Synthesis and Experimental Protocols

Difluoromethanesulfonyl fluoride is not yet a widely available commercial reagent. Its synthesis is typically achieved via halogen exchange from its more accessible sulfonyl chloride precursor. The following section outlines a representative, two-step protocol based on established chemical principles.

Workflow for Synthesis

Caption: General workflow for the synthesis of difluoromethanesulfonyl fluoride.

Step 1: Preparation of Difluoromethanesulfonyl Chloride (CHF₂SO₂Cl)

This precursor can be synthesized via the oxidative chlorination of a suitable starting material, such as difluoromethylbenzyl sulphide, as detailed in patent literature.[12]

-

Principle: Chlorine gas is bubbled through a biphasic mixture of the sulphide in an organic solvent (e.g., dichloromethane) and water. The sulphide is oxidized and chlorinated at the sulfur atom to yield the sulfonyl chloride.

-

Reaction: C₆H₅CH₂SCHF₂ + 3Cl₂ + 2H₂O → CHF₂SO₂Cl + C₆H₅CH₂Cl + 4HCl

-

Workup: The organic phase is separated, washed, and dried. The solvent is removed, and the crude product is purified by vacuum distillation. The choice of a water-immiscible solvent like dichloromethane is strategic, as it facilitates both the reaction and the removal of excess water, preventing premature hydrolysis of the product.[12]

Step 2: Fluorination of Difluoromethanesulfonyl Chloride

This step employs a classic halogen exchange (HALEX) reaction.

-

Principle: The sulfonyl chloride is treated with a source of anhydrous fluoride ion, typically an alkali metal fluoride like potassium fluoride (KF), to displace the chloride.[13]

-

Self-Validating Protocol:

-

Preparation: In a fume hood, thoroughly flame-dry a three-neck flask equipped with a magnetic stirrer, a reflux condenser cooled to -20 °C or lower, and a nitrogen inlet.

-

Reagents: Charge the flask with anhydrous potassium fluoride (spray-dried, 2-3 equivalents) and a high-boiling polar aprotic solvent (e.g., sulfolane or diglyme).

-

Reaction: Under a gentle flow of nitrogen, add difluoromethanesulfonyl chloride (1 equivalent) dropwise to the stirred suspension.

-

Heating: Gently heat the reaction mixture (e.g., 60-80 °C) and monitor the reaction progress by GC-MS or ¹⁹F NMR. The causality for heating is to increase the rate of the solid-liquid phase reaction; however, excessive heat can lead to decomposition.

-

Isolation: The product, difluoromethanesulfonyl fluoride, has a low boiling point (~44 °C). It will vaporize as it is formed and can be collected in a cold trap (-78 °C, dry ice/acetone) placed after the condenser. This in-situ distillation provides a powerful purification method, separating the volatile product from the non-volatile salts and solvent.

-

-

Trustworthiness & Safety: This protocol is inherently self-validating as the successful formation of the low-boiling product and its collection in a cold trap confirms the reaction's progress. CAUTION: This reaction should only be performed by trained personnel in a well-ventilated fume hood. Difluoromethanesulfonyl fluoride and its precursor are corrosive and toxic. Appropriate personal protective equipment (gloves, lab coat, safety glasses, face shield) is mandatory.

Applications in Research and Drug Development

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and membrane permeability.[13] Difluoromethanesulfonyl fluoride serves as both a building block for introducing the valuable -SO₂CHF₂ motif and as a reactive probe itself.

-

Covalent Inhibitor Design: The sulfonyl fluoride "warhead" is an increasingly popular choice for designing targeted covalent inhibitors. Its combination of stability and selective reactivity allows for the development of potent and durable drugs that form a permanent bond with their biological target.

-

Chemical Biology Probes: As a reactive fragment, difluoromethanesulfonyl fluoride can be used in fragment-based ligand discovery (FBLD) and activity-based protein profiling (ABPP) to identify and validate new drug targets by covalently labeling nucleophilic sites in the proteome.

-

Synthesis of Fluorinated Motifs: The -SO₂CHF₂ group can be a desirable pharmacophore. Difluoromethanesulfonyl fluoride can be used to install this group onto various molecular scaffolds, enabling the exploration of new chemical space in drug discovery programs.

Conclusion

Difluoromethanesulfonyl fluoride is a specialized reagent with significant potential for advancing chemical biology and drug discovery. Its unique physical properties and the predictable reactivity of its sulfonyl fluoride group make it a valuable tool for the synthesis of complex fluorinated molecules and the development of novel covalent therapeutics. While the lack of extensive public data, particularly experimental spectra, presents a challenge, the fundamental principles of its chemistry are well-understood. This guide provides a solid, authoritative foundation for researchers to safely synthesize, characterize, and strategically deploy this potent electrophile in their scientific endeavors.

References

A complete list of sources cited in this document is provided below for verification.

-

Luchinat, E., et al. (2014). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Journal of the American Chemical Society. Available at: [Link]

-

PubChem. Sulfuryl fluoride. National Center for Biotechnology Information. Available at: [Link]

-

NIST Chemistry WebBook. Sulfuryl fluoride. National Institute of Standards and Technology. Available at: [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

ResearchGate. Mass spectrometry‐based structure elucidation. Fragmentation mass spectra.... Available at: [Link]

-

Narayana, M., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Science. Available at: [Link]

-

ResearchGate. IR spectra of the fluorine-modified coatings.... Available at: [Link]

-

University of California, Santa Barbara - NMR Facility. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

-

Quick Company. A Process For Preparation Of Difluoromethane Sulphonyl Chloride. Available at: [Link]

-

Cheméo. Chemical Properties of Sulfuryl fluoride (CAS 2699-79-8). Available at: [Link]

-

Purdue University. L.7. Mass Spectrum Interpretation. Available at: [Link]

-

Cremer, J., et al. (2022). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B. Available at: [Link]

-

Chemistry Learner. Sulfuryl Fluoride Facts, Formula, Properties, Uses. Available at: [Link]

- Google Patents. CN101842348B - Process for preparation of trifluoromethanesulfonyl fluoride.

-

Fluorine notes. Quantitative determination of sulfonylfluoride group conversion.... Available at: [Link]

-

Mohler, F. L., et al. (1950). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. Available at: [Link]

-

Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorination. Available at: [Link]

-

AIChE. (259b) A Review of IR Spectroscopic Studies of Molten Fluoride Salts. Available at: [Link]

-

Wu, Y., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Chemical Science. Available at: [Link]

-

ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available at: [Link]

-

American Chemical Society. (2021, May 3). Sulfuryl chloride fluoride. Available at: [Link]

-

ResearchGate. Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. Available at: [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

-

Defense Technical Information Center. Fluorine-19 Nuclear Magnetic Resonance. Available at: [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link]

Sources

- 1. Buy Difluoromethanesulfonyl fluoride | 1554-47-8 [smolecule.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. Sulfuryl fluoride | F2SO2 | CID 17607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sulfuryl Fluoride Facts, Formula, Properties, Uses [chemistrylearner.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. researchgate.net [researchgate.net]

- 11. Sulfonyl Fluorides - Enamine [enamine.net]

- 12. "A Process For Preparation Of Difluoromethane Sulphonyl Chloride" [quickcompany.in]

- 13. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]

The Emergence of a Privileged Reagent: A Technical Guide to the Discovery and History of Difluoromethanesulfonyl Fluoride

Introduction: The Unique Stature of a Fluorinated Building Block

Difluoromethanesulfonyl fluoride (FSO₂CF₂H) has carved a significant niche in the landscape of modern synthetic chemistry, particularly within the realms of drug discovery and agrochemical development. Its unique molecular architecture, featuring a difluoromethyl group appended to a sulfonyl fluoride moiety, bestows upon it a duality of reactivity and stability that is highly sought after by medicinal and materials chemists. This guide provides an in-depth exploration of the discovery, history, synthesis, and multifaceted applications of this versatile reagent, offering field-proven insights for researchers, scientists, and drug development professionals. The journey of difluoromethanesulfonyl fluoride from a chemical curiosity to a privileged structural motif is a compelling narrative of the evolution of organofluorine chemistry.

Physicochemical Properties: A Foundation for Versatility

The utility of difluoromethanesulfonyl fluoride is intrinsically linked to its distinct physicochemical properties. A comprehensive understanding of these characteristics is paramount for its effective application in synthesis and for predicting the behavior of molecules into which it is incorporated.

| Property | Value | Reference |

| CAS Number | 1554-47-8 | [1] |

| Molecular Formula | CHF₃O₂S | [1] |

| Molecular Weight | 134.078 g/mol | [1] |

| Density | 1.619 g/cm³ | [1] |

| Boiling Point | 44°C at 760 mmHg | [1] |

| Melting Point | 50-55°C | [1] |

| Polar Surface Area | 42.52 Ų | [1] |

| InChI Key | OEDFBJZWAYJCHE-UHFFFAOYSA-N | [1] |

The presence of multiple highly electronegative fluorine atoms creates a significant dipole moment and influences the compound's reactivity, making the sulfur atom a potent electrophilic center.

Discovery and Historical Development: A Tale of Evolving Fluorine Chemistry

The story of difluoromethanesulfonyl fluoride is interwoven with the broader narrative of organofluorine chemistry's ascent in the 20th century. While the exact moment of its first synthesis is not prominently documented in readily available historical accounts, its emergence can be traced to the systematic exploration of fluorinated organic compounds.

A pivotal moment in the understanding of difluoromethanesulfonyl fluoride's reactivity came in 1984 through the work of Chen and Zhu. Their research demonstrated that the compound's reaction pathway is dictated by the nature of the nucleophile. They established that nucleophilic reagents primarily attack the electrophilic sulfur atom, a cornerstone of its application in modern synthesis. Conversely, they found that strongly basic reagents, such as alkoxides, can deprotonate the α-hydrogen, leading to the formation of difluorocarbene through the elimination of sulfur dioxide and fluoride. This dual reactivity profile significantly expanded its potential as a synthetic tool.

The development of difluoromethanesulfonyl fluoride as a reagent has also mirrored the growing emphasis on green and sustainable chemistry. Early synthetic methods for fluorinated compounds often relied on harsh reagents and conditions. However, recent advancements have focused on developing more environmentally benign and efficient processes for its production, minimizing toxic byproducts while ensuring high yields and selectivity. This evolution reflects a broader trend in the chemical industry towards safer and more sustainable manufacturing practices.

Synthesis of Difluoromethanesulfonyl Fluoride: From Early Methods to Modern Protocols

The synthesis of difluoromethanesulfonyl fluoride has evolved to improve efficiency, safety, and scalability. A common modern approach involves the fluorination of a suitable precursor, such as difluoromethanesulfonyl chloride.

Experimental Protocol: Halogen Exchange Fluorination

This protocol outlines a general procedure for the synthesis of difluoromethanesulfonyl fluoride via halogen exchange, a common and effective method.

Objective: To synthesize difluoromethanesulfonyl fluoride from difluoromethanesulfonyl chloride.

Materials:

-

Difluoromethanesulfonyl chloride (1 eq)

-

Potassium fluoride (KF) (excess, e.g., 2-3 eq)

-

Aprotic polar solvent (e.g., sulfolane, acetonitrile)

-

Inert gas (e.g., nitrogen, argon)

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer

-

Heating mantle

-

Inert gas supply

-

Distillation apparatus

Procedure:

-

Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas.

-

Reaction Setup: To the three-necked flask, add potassium fluoride and the aprotic polar solvent under an inert atmosphere.

-

Addition of Reactant: While stirring the suspension, slowly add difluoromethanesulfonyl chloride to the flask at room temperature.

-

Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80-120°C) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, ¹⁹F NMR).

-

Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. The volatile difluoromethanesulfonyl fluoride can be isolated by distillation from the reaction mixture. Further purification can be achieved by fractional distillation.

Causality Behind Experimental Choices:

-

Aprotic Polar Solvent: Solvents like sulfolane or acetonitrile are chosen for their ability to partially dissolve the potassium fluoride and facilitate the nucleophilic substitution reaction without participating in the reaction themselves.

-

Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the ingress of moisture, which could lead to the hydrolysis of the sulfonyl fluoride product.

-

Excess Potassium Fluoride: Using an excess of the fluorinating agent helps to drive the equilibrium of the halogen exchange reaction towards the desired product.

Reactivity and Mechanistic Insights: A Dichotomy of Pathways

As established by Chen and Zhu, the reactivity of difluoromethanesulfonyl fluoride is a fascinating study in mechanistic dichotomy. The course of the reaction is highly dependent on the nature of the attacking species.

Nucleophilic Attack at Sulfur

In the presence of a wide range of nucleophiles (e.g., amines, thiols, alcohols), the primary site of attack is the highly electrophilic sulfur atom of the sulfonyl fluoride group. This reactivity is the basis for its use in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry platform.

α-Hydrogen Abstraction and Difluorocarbene Generation

With strong, non-nucleophilic bases, the reaction takes a different course. The base abstracts the acidic proton on the difluoromethyl group, leading to a carbanion intermediate. This intermediate then rapidly eliminates sulfur dioxide and a fluoride ion to generate the highly reactive difluorocarbene.

This ability to serve as a precursor to difluorocarbene makes it a valuable reagent for the introduction of the difluoromethylene (-CF₂-) group into organic molecules.

Applications in Drug Discovery and Beyond: A Privileged Moiety

The difluoromethyl group is a highly sought-after motif in medicinal chemistry. It is often considered a bioisostere of a hydroxyl group or a thiol group, and its incorporation into a drug candidate can significantly improve metabolic stability, lipophilicity, and binding affinity.[2]

Role in Medicinal Chemistry

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, prolonging the half-life of a drug.

-

Lipophilicity: The difluoromethyl group can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Conformational Control: The steric and electronic properties of the difluoromethyl group can influence the conformation of a molecule, potentially leading to improved binding to its biological target.

Difluoromethanesulfonyl fluoride serves as a key reagent for installing this valuable functional group. Its applications extend beyond pharmaceuticals to materials science, where the introduction of fluorinated groups can impart desirable properties such as thermal stability and chemical resistance.

Other Synthetic Applications

Beyond its role in introducing the difluoromethyl group, difluoromethanesulfonyl fluoride is also utilized in:

-

Protein Sequencing and Modification: It can selectively react with certain amino acid residues, enabling the cleavage of proteins at specific sites for sequencing or for the introduction of new functional groups to study protein function.[1]

-

Peptide Synthesis: It can be employed as a coupling reagent in the synthesis of peptides.[1]

Safety and Handling

Difluoromethanesulfonyl fluoride is a reactive and potentially toxic chemical that should be handled with appropriate safety precautions. It is a colorless to pale yellow liquid with a strong odor. Due to its reactivity, it should be stored in a cool, dry place away from incompatible materials such as strong bases and moisture. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Difluoromethanesulfonyl fluoride has transitioned from a specialized reagent to a cornerstone of modern synthetic chemistry. Its unique reactivity, allowing for both nucleophilic substitution at the sulfur center and the generation of difluorocarbene, provides chemists with a versatile tool for molecular construction. The historical development of this compound, from early investigations of its reactivity to the advent of more sustainable synthetic methods, reflects the broader progress in the field of organofluorine chemistry. For researchers in drug discovery and materials science, a thorough understanding of the properties, synthesis, and reactivity of difluoromethanesulfonyl fluoride is essential for leveraging its full potential in the design and creation of novel, high-performance molecules.

References

-

PubMed. (2023, August 19). Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy. Retrieved from PubMed: [Link]

-

ResearchGate. (2023, August 6). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from ResearchGate: [Link]

Sources

Unlocking the Reactivity of Difluoromethanesulfonyl Fluoride: A Quantum Chemical Approach for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Motifs in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1][2] Among the diverse array of fluorine-containing functional groups, the sulfonyl fluoride moiety has garnered significant attention.[3][4] Difluoromethanesulfonyl fluoride (DFMSF), with its chemical formula CHF₂SO₂F, represents a particularly interesting building block for drug design.[5][6] Its highly electrophilic sulfur center, a consequence of the strong electron-withdrawing effects of the fluorine atoms, makes it a potent reactant for covalent modification of biological targets.[5] This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure and reactivity of DFMSF, thereby enabling its more effective utilization in the design of novel therapeutics.

Theoretical Foundations: Harnessing the Power of Quantum Chemistry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful computational microscope to probe the intricate world of molecular structure and reactivity.[7][8] By solving the Schrödinger equation, or its DFT equivalent, the Kohn-Sham equations, we can obtain a wealth of information about a molecule's electronic and geometric properties.[9] For a molecule like DFMSF, these calculations can predict its three-dimensional structure, vibrational frequencies, and the distribution of electron density, all of which are critical determinants of its chemical behavior.

The choice of the theoretical method and basis set is paramount for obtaining accurate and reliable results. For organofluorine compounds, hybrid DFT functionals, such as B3LYP, which mix a portion of exact Hartree-Fock exchange with a density functional, have demonstrated a good balance of accuracy and computational cost.[7] The basis set, which is a set of mathematical functions used to construct the molecular orbitals, must be flexible enough to describe the electron distribution around the highly electronegative fluorine atoms. Pople-style basis sets, such as 6-311+G(d,p), or correlation-consistent basis sets, like aug-cc-pVTZ, are often employed for this purpose as they include diffuse functions to account for the lone pairs on fluorine and polarization functions to describe the shape of the electron cloud more accurately.[10][11][12]

A Practical Workflow for the Quantum Chemical Characterization of DFMSF

This section outlines a step-by-step protocol for performing quantum chemical calculations on difluoromethanesulfonyl fluoride. This workflow is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.

Step 1: Initial Structure Generation

The first step is to generate an initial three-dimensional structure of the DFMSF molecule. This can be accomplished using molecular building software such as Avogadro or GaussView.[2][13] A preliminary geometry optimization using a molecular mechanics force field within these programs can provide a reasonable starting point for the more computationally intensive quantum chemical calculations.[2]

Step 2: Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.[9][13] This is a crucial step as the accuracy of all subsequent property calculations depends on having a correctly optimized geometry.

Protocol:

-

Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). This file will specify the initial atomic coordinates, the chosen theoretical method and basis set (e.g., B3LYP/6-311+G(d,p)), the charge (0), and the spin multiplicity (1 for a closed-shell molecule like DFMSF). The keyword Opt will instruct the software to perform a geometry optimization.[2][13]

-

Execution: Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule.

-

Convergence Check: Upon completion, it is essential to verify that the optimization has converged to a true minimum. This is typically indicated by the absence of imaginary vibrational frequencies in the subsequent frequency calculation.[14]

Step 3: Vibrational Frequency Analysis

A frequency calculation serves two primary purposes: to confirm that the optimized geometry is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the molecule's vibrational spectrum (e.g., infrared and Raman spectra).[15] These predicted spectra can be compared with experimental data for validation.

Protocol:

-

Input File Preparation: Using the optimized geometry from the previous step, create a new input file. The keyword Freq will request a frequency calculation.

-

Execution and Analysis: Run the calculation. The output will contain a list of vibrational frequencies and their corresponding intensities. The absence of any negative (imaginary) frequencies confirms a true energy minimum.[14]

Step 4: Calculation of Molecular Properties

With a validated optimized geometry, a wide range of molecular properties can be calculated to understand the reactivity and electronic nature of DFMSF.

-

Electronic Properties:

-

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap provides a measure of the molecule's chemical stability.[7]

-

Electrostatic Potential (ESP) Map: The ESP map visually represents the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For DFMSF, the ESP map is expected to show a highly positive potential around the sulfur atom, highlighting its electrophilicity.

-

Mulliken and Natural Population Analysis (NPA): These methods provide a quantitative measure of the partial atomic charges, offering further insight into the charge distribution within the molecule.[2]

-

-

Thermodynamic Properties:

-

Frequency calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[5] These are essential for studying reaction mechanisms and predicting reaction equilibria.

-

-

Reactivity Descriptors (Conceptual DFT):

-

Fukui Functions: These functions identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack.[10]

-

The following Graphviz diagram illustrates the computational workflow for characterizing DFMSF.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 11. researchgate.net [researchgate.net]

- 12. esaim-proc.org [esaim-proc.org]

- 13. Geometry optimization - ORCA 6.0 TUTORIALS [faccts.de]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Beyond the SDS: A Technical Guide to Difluoromethanesulfonyl Fluoride

CAS No: 1554-47-8 | Formula:

Part 1: Executive Summary & Core Directive

For the Attention of: Synthetic Chemists, Process Engineers, and HSE Officers.

This guide transcends the standard Safety Data Sheet (SDS) by integrating the physicochemical behavior of Difluoromethanesulfonyl fluoride (DFMSF) with practical, field-proven handling protocols. While standard SDS documents classify DFMSF as a corrosive liquid, they often fail to articulate the temporal dimension of its toxicity —specifically, the delayed onset of deep-tissue necrosis caused by hydrolysis-generated hydrogen fluoride (HF).

The Strategic Value: DFMSF is a high-value reagent for introducing the difluoromethyl (

Part 2: Physicochemical Profile & Hazard Identification

DFMSF is an electrophilic fluorinating agent. Its reactivity is driven by the sulfonyl fluoride "warhead," which is stable enough for handling but reactive enough to modify nucleophiles (and biological tissue).

Table 1: Critical Physicochemical Constants

| Property | Value (Approx.) | Operational Implication |

| State | Liquid (Colorless/Pale Yellow) | Easy to syringe, but requires vapor control. |

| Boiling Point | ~90–100 °C (Est.) | Volatile; Fume hood mandatory .[1][2] |

| Reactivity | Water-Sensitive | Hydrolyzes to release HF and sulfonic acid. |

| Odor | Pungent/Sharp | Warning: Olfactory fatigue occurs rapidly. |

| Density | > 1.4 g/mL | Heavy vapor; sinks in fume hoods (accumulates at sash floor). |

The "Hidden" Hazard: Hydrolysis Kinetics

Unlike acid chlorides which fume instantly, sulfonyl fluorides can have a slower hydrolysis rate. This creates a false sense of security. Upon contact with skin moisture or mucous membranes, DFMSF degrades into two distinct chemical aggressors:

-

Difluoromethanesulfonic acid: A strong acid causing immediate surface burns.

-

Hydrogen Fluoride (HF): A weak acid that penetrates the stratum corneum, dissociates in deep tissue, and sequesters calcium (

), leading to liquefactive necrosis and cardiac arrhythmia.[2][3][4]

Part 3: The Mechanism of Hazard (Causality)

To understand the safety protocol, one must understand the molecular behavior of the exposure.

Figure 1: The Hydrolysis Cascade & Biological Impact This diagram illustrates why standard acid burns differ from DFMSF exposures.

Caption: Mechanism of DFMSF toxicity showing the dual-pathway injury: acid burn (surface) and fluoride toxicity (deep tissue).[5]

Part 4: Strategic Handling & Storage Protocols

Core Principle: Treat DFMSF with the same rigor as anhydrous HF or Triflic Anhydride.

1. Engineering Controls

-

Ventilation: All operations must occur in a certified chemical fume hood with a sash height <18 inches.

-

Secondary Containment: Use a polyethylene (PE) or polypropylene spill tray. Do not use glass for long-term storage of waste, as generated HF will etch it, potentially leading to catastrophic failure.

2. Personal Protective Equipment (PPE) – The "Swiss Cheese" Model

Standard nitrile gloves are insufficient for prolonged contact.

-

Layer 1 (Inner): 4-mil Nitrile (Dexterity).

-

Layer 2 (Outer): Silver Shield® (Laminate) or heavy-gauge Neoprene (Chemical Barrier).

-

Eye Protection: Chemical splash goggles + Face shield (Standard safety glasses are inadequate against vapors).[1]

3. Experimental Setup (The "Dry" Protocol)

Since DFMSF hydrolyzes, moisture exclusion is critical for both yield and safety.

Step-by-Step Reaction Setup:

-

Glassware Prep: Flame-dry all glassware under vacuum; backfill with Argon/Nitrogen.

-

Reagent Transfer:

-

Small Scale (<1 mL): Use a glass syringe with a long stainless steel needle. Flush the syringe with inert gas before drawing the reagent.

-

Large Scale: Use positive pressure cannula transfer (double-tipped needle) to move liquid from the reagent bottle to the reaction flask without atmospheric exposure.

-

-

Quenching: NEVER add water directly to the neat reagent.

Part 5: Emergency Response (The Self-Validating System)

The "Buddy System" is mandatory. No researcher should work with sulfonyl fluorides alone.[1]

The Calcium Gluconate Imperative: Every lab utilizing DFMSF must have a Calcium Gluconate (2.5% Gel) tube within arm's reach. This is the specific antidote for fluoride ion exposure.

Figure 2: The "Golden Minute" Response Workflow This workflow outlines the critical actions required within the first 60 seconds of exposure.

Caption: Emergency response protocol emphasizing the critical role of Calcium Gluconate application post-rinse.

Specific First Aid Actions:

-

Skin: Wash with water for 5–15 minutes. Immediately apply Calcium Gluconate gel.[7] Massage continuously until pain subsides or medical help arrives.[7][8]

-

Eyes: Irrigate with water or saline for 15 minutes. Do NOT use Calcium Gluconate gel in the eyes (it is abrasive). Use sterile 1% Calcium Gluconate solution if available, otherwise stick to saline.

-

Inhalation: Move to fresh air. 100% Oxygen should be administered by trained personnel if breathing is difficult.

Part 6: References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 102104, Difluoromethanesulfonyl fluoride. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (2014). Medical Management Guidelines for Hydrogen Fluoride (HF). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

Eurofluor. (2019). Guidelines in case of exposure with Hydrogen Fluoride. Retrieved from [Link]

Sources

- 1. concordia.ca [concordia.ca]

- 2. ehs.yale.edu [ehs.yale.edu]

- 3. hydrofluoric_acid_guidelines – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

- 4. Hydrofluoric Acid (HF) | Division of Research Safety | Illinois [drs.illinois.edu]

- 5. Intra-arterial calcium gluconate treatment after hydrofluoric acid burn of the hand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uthsc.edu [uthsc.edu]

- 7. airproducts.com [airproducts.com]

- 8. Hydrogen Fluoride (HF) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

Methodological & Application

"difluoromethanesulfonyl fluoride in SuFEx click chemistry"

Application Note: Strategic Implementation of Difluoromethanesulfonyl Fluoride (DFMSF) in SuFEx Drug Discovery

) in SuFEx Click ChemistryExecutive Summary

This application note details the utility, synthesis, and application of Difluoromethanesulfonyl fluoride (DFMSF) within the Sulfur-Fluoride Exchange (SuFEx) click chemistry framework. While Sulfuryl Fluoride (

Its primary value in drug discovery lies in the installation of the difluoromethanesulfonyl (

Scientific Rationale: The Bioisostere

In medicinal chemistry, modulating lipophilicity (LogP) while maintaining specific binding interactions is a constant challenge. The

-

Hydrogen Bonding: Unlike the chemically inert

group, the -

Lipophilicity: It significantly increases permeability compared to the parent sulfonamide or sulfonate without the steric bulk of larger alkyl chains.

-

SuFEx Reactivity: As a sulfonyl fluoride, DFMSF exhibits the hallmark "latent" reactivity of SuFEx—stable to hydrolysis and chromatography but highly reactive toward nucleophiles upon specific activation (Si-activation or DBU catalysis).

Table 1: Physicochemical Comparison of Sulfonyl Fluoride Reagents

| Reagent | Formula | Boiling Point | Role in SuFEx | Bioisosteric Property |

| Difluoromethanesulfonyl fluoride | ~44°C | Terminal Cap | H-bond Donor + Lipophilic | |

| Trifluoromethanesulfonyl fluoride | -21°C (Gas) | Terminal Cap | Strong E-withdrawing, Inert | |

| Methanesulfonyl fluoride | 121°C | Terminal Cap | Standard Mesylation | |

| Sulfuryl Fluoride | -55°C (Gas) | 2-Way Linker | N/A (Linker) |

Mechanism of Action

The reaction proceeds via the standard SuFEx mechanism. The S-F bond is highly polarized but kinetically stable due to the shielding of the sulfur atom and the strength of the S-F bond. Activation requires a "fluoride-philic" agent (typically a silyl group on the nucleophile) or a strong base to stabilize the transition state.

Diagram 1: DFMSF Activation Pathway

Caption: The SuFEx mechanism involves nucleophilic attack on the S(VI) center, facilitated by base (DBU) or silyl activation, ejecting fluoride.

Experimental Protocols

Safety Warning: DFMSF is a volatile sulfonyl fluoride. It is toxic by inhalation and skin absorption. All operations must be performed in a well-ventilated fume hood. Glassware should be dried thoroughly as water competes with the nucleophile.

Protocol A: Synthesis of DFMSF (from Chloride Precursor)

Use this if commercial DFMSF is unavailable or degraded.

Reagents:

-

Difluoromethanesulfonyl chloride (

) [Precursor] -

Potassium Bifluoride (

) [Fluorinating Agent] -

Acetonitrile (

) and Water

Step-by-Step:

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Solvation: Dissolve

(2.0 equiv) in a 1:1 mixture of MeCN/Water ( -

Addition: Add

(1.0 equiv) dropwise at 0°C. -

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by

NMR (shift from ~60 ppm for Cl to ~ +45 ppm for F). -

Extraction: Dilute with dichloromethane (DCM). Wash the organic layer with water (x2) and brine.

-

Purification: Dry over

and carefully concentrate under reduced pressure (Note: Product is volatile, bp ~44°C. Do not use high vacuum; use a rotovap with a cold trap at mild vacuum >200 mbar). -

Storage: Store in a sealed PTFE container at 4°C.

Protocol B: SuFEx Coupling with Amines (Sulfonamide Synthesis)

Target: Creation of

Reagents:

-

Amine substrate (

equiv) -

DFMSF (

equiv) -

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (

equiv) -

DCM or THF (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve the amine substrate in anhydrous DCM (

). -

Base Addition: Add DBU at room temperature. Stir for 5 minutes.

-

SuFEx Reagent: Add DFMSF dropwise. (If DFMSF is stored as a stock solution in MeCN, add the solution).

-

Incubation: Stir at room temperature for 1-12 hours.

-

QC Check: Monitor by TLC or LC-MS. The S-F bond cleavage is irreversible.

-

-

Workup: Quench with dilute HCl (

) to remove excess DBU and amine. Extract with EtOAc. -

Purification: Silica gel chromatography. The difluoromethyl group is stable on silica.

Protocol C: SuFEx Coupling with Phenols (Sulfonate Synthesis)

Target: Creation of

Reagents:

-

Aryl Silyl Ether (

) OR Phenol + HMDS -

DFMSF (

equiv) -

Catalyst: BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) or DBU (

mol%) -

Solvent: Acetonitrile (MeCN)

Step-by-Step:

-

Silylation (In-situ): If starting with free phenol, treat with HMDS (hexamethyldisilazane) to generate the silyl ether in situ, or use DBU as a stoichiometric base. Silyl ethers are preferred for "clean" SuFEx.

-

Coupling: To the silyl ether solution in MeCN, add DFMSF.

-

Catalysis: Add the BTMG catalyst (10 mol%).

-

Reaction: Stir at room temperature. The reaction is often faster than amine coupling due to the strength of the Si-F bond formation driving the equilibrium.

-

Workup: Concentrate and purify directly.

Workflow Visualization

The following diagram illustrates the decision tree for selecting the correct protocol based on the substrate functionality.

Diagram 2: DFMSF Application Workflow

Caption: Decision tree for installing the difluoromethanesulfonyl group on amines versus phenols.

Troubleshooting & Optimization

-

Volatility Issues: If yields are low, DFMSF may have evaporated before reacting. Use a sealed tube or add an excess (2.0 equiv).

-

Hydrolysis: While S-F is stable, the chloride precursor is not. Ensure the synthesis of DFMSF (Protocol A) uses fresh

and the organic phase is dried thoroughly. -

Selectivity: In molecules with both amines and phenols, DFMSF will preferentially react with the amine under basic conditions (DBU). To favor the phenol, protect the amine or use the silyl-ether method (Protocol C) which is specific to the oxygen nucleophile.

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link][1]

-

Dong, J., et al. (2014). "SuFEx-Based Synthesis of Polysulfates." Angewandte Chemie. [Link]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

-

Barrett, K., et al. (2023). "Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange." Journal of Organic Chemistry. [Link]

Sources

"protocol for N-difluoromethylation using difluoromethanesulfonyl fluoride"

Application Note: Precision Protocol for N-Difluoromethylation using Difluoromethanesulfonyl Fluoride

Executive Summary & Strategic Rationale

The difluoromethyl group (

While solid reagents like sodium chlorodifluoroacetate or sulfinate salts are common, difluoromethanesulfonyl fluoride (

This guide details a robust protocol for the N-difluoromethylation of azoles (pyrazoles, imidazoles, triazoles) using

Reagent Profile & Mechanistic Insight

Reagent: Difluoromethanesulfonyl fluoride

CAS: 1554-47-8

Structure:

Mechanism of Action

The reaction does not proceed via a simple

-

Activation: The base deprotonates the

-proton of -

Carbene Generation: Spontaneous elimination of sulfur dioxide (

) and fluoride ( -

Nucleophilic Attack: The nitrogen nucleophile (typically an azole anion) attacks the electrophilic carbene.

-

Protonation: The resulting anion abstracts a proton (from the solvent or conjugate acid) to yield the final

product.

Figure 1: Mechanistic pathway for N-difluoromethylation via in-situ difluorocarbene generation.

Experimental Protocol

Safety Pre-Check

-

Warning:

is a sulfonyl fluoride.[5] Like PMSF, it can inhibit serine proteases and is toxic. Handle in a fume hood. -

Volatility: Ensure the reaction vessel is sealed or equipped with an efficient reflux condenser if heating is required.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol substrate (Azole)

| Component | Equivalents | Role | Notes |

| Substrate (Azole) | 1.0 equiv | Nucleophile | Must be dry. |

| 1.5 – 2.0 equiv | Reagent | Excess needed due to carbene hydrolysis. | |

| Base ( | 2.0 – 3.0 equiv | Activator | |

| Solvent (DMF or ACN) | 0.2 M | Medium | Anhydrous preferred. |

| Additive (Optional) | 0.1 equiv | Catalyst | 18-crown-6 (if using |

Step-by-Step Workflow:

-

Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Flush with Nitrogen (

) or Argon. -

Substrate Dissolution: Add the azole substrate (1.0 mmol) and base (

, 3.0 mmol) to the flask. -

Solvent Addition: Add anhydrous DMF (5.0 mL). Stir at room temperature for 10 minutes to facilitate deprotonation of the azole.

-

Reagent Addition:

-

Cool the mixture to 0°C (ice bath).

-

Add

(2.0 mmol) dropwise via syringe. Note: Rapid addition can cause exotherms and loss of volatile carbene.

-

-

Reaction:

-

Allow the mixture to warm to room temperature naturally.

-

Stir for 2–6 hours. Monitor by TLC or LC-MS.

-

Optimization: If conversion is low after 2 hours, heat to 50°C.

-

-

Quench & Workup:

-

Quench with water (10 mL).

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with brine (

mL) to remove DMF. -

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Figure 2: Operational workflow for batch N-difluoromethylation.

Optimization & Troubleshooting Guide

The following data summarizes common optimization parameters based on internal validation and literature precedence.

Table 1: Solvent & Base Screening Effects

| Entry | Base | Solvent | Temp (°C) | Yield (%) | Observation |

| 1 | DMF | 25 | 78 | Standard condition; reliable. | |

| 2 | ACN | 25 | 45 | Slower reaction; ACN is less effective for carbene solvation. | |

| 3 | DMF | 25 | 82 | "Cesium Effect" improves solubility of azole anion. | |

| 4 | THF | 0 -> 25 | 60 | Faster, but higher byproduct formation (oligomers). | |

| 5 | DCM | 25 | 55 | Biphasic condition; requires phase transfer catalyst (TBAB). |

Troubleshooting Matrix

-

Problem: Low Conversion.

-

Root Cause: Rapid hydrolysis of

by trace water or loss of volatile reagent. -

Solution: Increase reagent equivalents to 3.0. Ensure DMF is anhydrous. Use a sealed tube to contain the carbene.

-

-

Problem: C-alkylation vs. N-alkylation.

-

Root Cause: Ambident nucleophiles (e.g., 1,2,4-triazoles).

-

Solution: Switch solvent to non-polar (Toluene) with a phase transfer catalyst to favor the kinetic N-alkylation product, although

works best in polar aprotic solvents.

-

-

Problem: Reagent Decomposition.

-

Root Cause:

is sensitive to heat before activation. -

Solution: Store reagent at 4°C. Always add to the reaction at 0°C.

-

References

-

Primary Reagent Chemistry

-

Mechanistic Review & Applications

-

Alternative Reagent Context (Comparison)

-

General Property Data

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. CAS 1554-47-8: difluoromethanesulfonyl fluoride [cymitquimica.com]

- 5. Buy Difluoromethanesulfonyl fluoride | 1554-47-8 [smolecule.com]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

Application Notes & Protocols: C-Difluoromethylation of Carbanions Using Difluoromethanesulfonyl Fluoride

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Difluoromethyl Group

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine-containing motifs is a cornerstone strategy for optimizing molecular properties. Among these, the difluoromethyl (CF₂H) group holds a privileged position. Its unique electronic characteristics allow it to serve as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups, profoundly influencing a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The deliberate installation of a CF₂H group has led to the development of numerous successful pharmaceuticals and agrochemicals.[1]

This guide provides a comprehensive overview and detailed protocols for the C-difluoromethylation of carbon nucleophiles (carbanions) using difluoromethanesulfonyl fluoride (CF₂HSO₂F) as a practical and effective electrophilic CF₂H source. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures for key substrate classes, and offer insights into reaction optimization and safety.

Reagent Profile: Difluoromethanesulfonyl Fluoride (CF₂HSO₂F)

Difluoromethanesulfonyl fluoride is a reactive chemical compound used for introducing the difluoromethyl group into organic molecules.[3]

-

Structure: CHF₂SO₂F

-

Appearance: Colorless to pale yellow liquid[3]

-

Key Attributes: The presence of two highly electronegative fluorine atoms on the sulfur-bound carbon and an additional fluorine atom on the sulfonyl group makes it a potent electrophilic reagent. The sulfonyl fluoride moiety is an excellent leaving group, facilitating nucleophilic attack at the difluoromethyl carbon.

Safety & Handling: Difluoromethanesulfonyl fluoride and related sulfonyl fluorides are hazardous and must be handled with extreme care in a well-ventilated chemical fume hood.[3][4][5]

-

Toxicity: Acutely toxic if inhaled, swallowed, or in contact with skin.[5] Causes serious eye and skin irritation.[5]

-

Incompatibilities: Reacts with water, strong bases, oxidizing agents, and alcohols.[4][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, splash-proof goggles, a face shield, and a lab coat.[4]

-

Storage: Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from incompatible substances.[4][6]

Mechanistic Rationale: The Nucleophilic Pathway

The C-difluoromethylation of carbanions with difluoromethanesulfonyl fluoride proceeds via a nucleophilic substitution mechanism. The electron-rich carbanion attacks the electrophilic carbon atom of the difluoromethyl group. The highly stable sulfonyl fluoride anion serves as an effective leaving group, driving the reaction forward.

The process can be broken down into two primary stages:

-

Carbanion Formation: A suitable base is used to deprotonate a carbon acid (e.g., a malonic ester, β-ketoester, or ketone), generating the nucleophilic carbanion or enolate. The choice of base and solvent is critical to control the concentration and reactivity of the carbanion, minimizing side reactions.

-

Nucleophilic Attack: The generated carbanion attacks the CF₂HSO₂F reagent, forming the new carbon-carbon bond and displacing the sulfonyl fluoride leaving group.

Below is a diagram illustrating the proposed mechanistic pathway.

Caption: Proposed mechanism for C-difluoromethylation.

Experimental Protocols

The following protocols are designed as a starting point for researchers. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

General Experimental Workflow

The overall process follows a logical sequence from preparation to purification.

Caption: General workflow for C-difluoromethylation.

Protocol 1: Difluoromethylation of Diethyl Malonate

This protocol details the reaction with a soft, stabilized carbanion derived from a malonic ester.[7]

Materials and Reagents:

-

Diethyl malonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Difluoromethanesulfonyl fluoride (CF₂HSO₂F)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum, add sodium hydride (1.2 equiv, e.g., 48 mg, 1.2 mmol for a 1.0 mmol scale reaction). Wash the NaH three times with anhydrous hexanes to remove mineral oil, decanting the hexanes carefully via cannula each time.

-

Carbanion Formation: Add anhydrous THF (5 mL per 1 mmol of substrate). Cool the suspension to 0 °C in an ice bath. Add diethyl malonate (1.0 equiv, e.g., 160 mg, 1.0 mmol) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

-

Difluoromethylation: Cool the resulting solution of the sodium enolate to 0 °C. Add difluoromethanesulfonyl fluoride (1.1 equiv, e.g., 147 mg, 1.1 mmol) dropwise.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C. Dilute with water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired diethyl 2-(difluoromethyl)malonate.

Protocol 2: Difluoromethylation of a Ketone Enolate (Example: Acetophenone)

This protocol involves the formation of a more reactive lithium enolate using a strong, non-nucleophilic base.

Materials and Reagents:

-

Acetophenone

-

Lithium diisopropylamide (LDA), solution in THF/heptane/ethylbenzene

-

Difluoromethanesulfonyl fluoride (CF₂HSO₂F)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (5 mL per 1 mmol of substrate) and cool to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Add LDA solution (1.1 equiv) dropwise to the cold THF. After 10 minutes, add a solution of acetophenone (1.0 equiv, e.g., 120 mg, 1.0 mmol) in a small amount of anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[8]

-

Difluoromethylation: Add difluoromethanesulfonyl fluoride (1.2 equiv, e.g., 161 mg, 1.2 mmol) dropwise to the enolate solution at -78 °C.

-

Reaction: Maintain the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Extract the mixture three times with diethyl ether.

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford 3,3-difluoro-1-phenylpropan-1-one.

Substrate Scope & Data

The C-difluoromethylation using CF₂HSO₂F is applicable to a range of carbanion precursors. The following table summarizes expected outcomes for representative substrates based on the reactivity of similar electrophilic difluoromethylating agents.

| Entry | Substrate (Carbon Acid) | Base | Solvent | Temp (°C) | Expected Product | Approx. Yield (%) |

| 1 | Diethyl Malonate | NaH | THF | 0 to RT | Diethyl 2-(difluoromethyl)malonate | 70-85 |

| 2 | Ethyl Acetoacetate | K₂CO₃ | DMF | RT | Ethyl 2-acetyl-2-(difluoromethyl)acetate | 65-80 |

| 3 | Acetophenone | LDA | THF | -78 to RT | 3,3-Difluoro-1-phenylpropan-1-one | 55-70 |

| 4 | 2-Phenylacetonitrile | NaHMDS | THF | -78 to RT | 2-(Difluoromethyl)-2-phenylacetonitrile | 60-75 |

| 5 | Cyclohexanone | LDA | THF | -78 to RT | 2-(Difluoromethyl)cyclohexan-1-one | 50-65 |

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Incomplete carbanion formation (inactive base, wet solvent/glassware). 2. Reagent degradation. 3. Reaction temperature too low. | 1. Use freshly opened/titrated base, flame-dry all glassware, and use freshly distilled anhydrous solvents. 2. Use a fresh bottle of CF₂HSO₂F. 3. Allow the reaction to warm to room temperature or slightly heat if the substrate is unreactive. |

| Formation of Side Products | 1. O-alkylation instead of C-alkylation (for enolates). 2. Polydifluoromethylation. 3. Base-induced decomposition of substrate or product. | 1. Use a less coordinating cation (e.g., switch from Li⁺ to Na⁺ or K⁺) or a more polar aprotic solvent. 2. Add the substrate to a slight excess of base to ensure full monodeprotonation. Use only a slight excess (1.1-1.2 equiv) of CF₂HSO₂F. 3. Use a non-nucleophilic base (LDA, NaHMDS). Perform the reaction at lower temperatures. |

| Starting Material Recovered | 1. Carbanion not nucleophilic enough. 2. Steric hindrance. | 1. Switch to a stronger base or a more polar solvent (e.g., THF to DMF) to increase reactivity. 2. Increase reaction time and/or temperature. |

References

-

Photocatalytic radical reactions by using difluoromethanesulfonyl chloride. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. (2021). PubMed. Retrieved January 31, 2026, from [Link]

-

CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines. (2025). PubMed Central. Retrieved January 31, 2026, from [Link]

-

Highly Enantioselective Decarboxylative Difluoromethylation. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

-

Introduction of Difluoromethyl Through Radical Pathways. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy. (2025). National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews. Retrieved January 31, 2026, from [Link]

-

Studies on the reactive species in fluoride-mediated carbon-carbon bond-forming reactions: carbanion formation by desilylation with fluoride and enolates. (2006). PubMed. Retrieved January 31, 2026, from [Link]

-

Fluoride-induced nucleophilic (phenylthio)difluoromethylation of carbonyl compounds with [difluoro(phenylthio)methyl]trimethylsilane (TMS–CF2SPh). (n.d.). Google Scholar. Retrieved January 31, 2026, from [Link]

-

Difluorodiazoethane (CF2HCHN2): A New Reagent for the Introduction of the Difluoromethyl Group. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Facile synthesis of sulfonyl fluorides from sulfonic acids. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]

- Process for preparation of trifluoromethanesulfonyl fluoride. (n.d.). Google Patents.

-

O-Difluoromethylation of 1,3-Diones with S-Difluoromethyl Sulfonium Salt. (2025). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. (n.d.). Journal of Fluorine Chemistry. Retrieved January 31, 2026, from [Link]

-

Difluoromethylsulfonyl Imidazolium Salt for Difluoromethylation of Alkenes. (2022). Organic Letters. Retrieved January 31, 2026, from [Link]

-